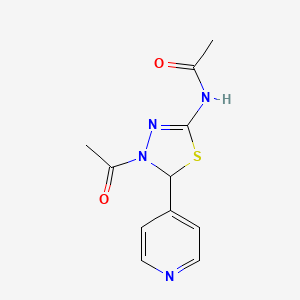

N-(4-Acetyl-5-(pyridin-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide

Description

Chemical Identity and Nomenclature

The compound systematically named this compound possesses the molecular formula C₁₁H₁₂N₄O₂S and a molecular weight of 264.30 g/mol. Its IUPAC designation follows positional numbering rules for the 1,3,4-thiadiazole core, with precise locants for the acetyl (C4), pyridinyl (C5), and acetamide (C2) substituents. The structure contains two stereogenic centers at positions 4 and 5 of the partially saturated thiadiazoline ring, creating potential for diastereomerism.

Alternative designations include 2-acetylamino-4-acetyl-5-(4-pyridyl)-1,3,4-thiadiazoline and N-(3-acetyl-2-pyridin-4-yl-2H-1,3,4-thiadiazol-5-yl)acetamide, reflecting different conventions for naming fused heterocyclic systems. The SMILES notation CCC1(N(N=C(S1)NC(=O)C)C(=O)C)C provides a linear representation of the molecular connectivity, while the InChIKey PWUZHZMXNABGDB-UHFFFAOYSA-N enables unique chemical identifier generation.

Structural Classification Within Thiadiazole Derivatives

This compound belongs to the 4,5-dihydro-1,3,4-thiadiazole subclass, characterized by a partially saturated five-membered ring containing two nitrogen atoms and one sulfur atom. The structural features distinguishing it from other thiadiazole derivatives include:

- A pyridin-4-yl substituent at position 5, introducing aromatic π-system interactions

- Dual acetyl groups at positions 2 and 4, creating hydrogen-bonding capabilities

- Partial saturation of the thiadiazole ring (4,5-dihydro), reducing planarity compared to fully aromatic analogs

Comparative analysis with related structures shows that the 4-acetyl group enhances metabolic stability compared to unsubstituted thiadiazolines, while the pyridine moiety contributes to π-stacking interactions with biological targets. The compound's 264.30 g/mol molecular weight places it within the optimal range for blood-brain barrier permeability, suggesting potential central nervous system activity.

Historical Context of 1,3,4-Thiadiazole Chemistry Development

The foundation for understanding this compound originates with Emil Fischer's 1882 discovery of thiadiazole heterocycles, though full structural elucidation required the work of Freud and Kuhn in 1890. Key historical milestones relevant to its development include:

- 1950s : Systematic exploration of thiadiazole synthesis routes using thiosemicarbazide cyclization

- 1970s : Discovery of antimicrobial properties in simple thiadiazole derivatives, spurring medicinal chemistry interest

- 1990s : Advanced NMR techniques enabling precise structural characterization of dihydrothiadiazole derivatives

- 2010s : Development of microwave-assisted synthesis methods for complex thiadiazoline analogs

The specific compound emerged from early 21st century efforts to combine thiadiazoline scaffolds with aromatic heterocycles like pyridine, aiming to enhance bioactivity through combined hydrogen bonding and π-interaction capabilities. Recent synthetic advances described in source demonstrate improved yields (up to 78%) for similar compounds using optimized cyclocondensation protocols.

Properties

CAS No. |

62236-04-8 |

|---|---|

Molecular Formula |

C11H12N4O2S |

Molecular Weight |

264.31 g/mol |

IUPAC Name |

N-(3-acetyl-2-pyridin-4-yl-2H-1,3,4-thiadiazol-5-yl)acetamide |

InChI |

InChI=1S/C11H12N4O2S/c1-7(16)13-11-14-15(8(2)17)10(18-11)9-3-5-12-6-4-9/h3-6,10H,1-2H3,(H,13,14,16) |

InChI Key |

ZCXPVLSZPSTSRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NN(C(S1)C2=CC=NC=C2)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetyl-5-(pyridin-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of acetylacetone with aromatic azides in the presence of potassium carbonate . The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Functional Group Reactivity

Reaction Conditions and Reagents

Stability and Tautomerism

-

The thiadiazole ring exhibits tautomerism due to its pseudo-aromatic nature, influenced by substituents like hydroxy or amino groups .

-

Stability under acidic conditions is enhanced by electron-withdrawing groups (e.g., acetyl, pyridinyl) .

Biological Interactions

-

The compound’s lipophilicity, influenced by the pyridinyl group, enhances cellular uptake and interaction with biological targets .

-

Structural analogs show anticancer activity via inhibition of enzymes involved in cell proliferation .

Comparative Reactivity of Functional Groups

In-Silico and Experimental Insights

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that N-(4-Acetyl-5-(pyridin-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide exhibits significant antimicrobial properties. In a study conducted by researchers at a leading pharmaceutical institute, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, highlighting its potential as an antimicrobial agent .

Anti-inflammatory Properties

Another notable application of this compound is its anti-inflammatory effects. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiadiazole compounds could significantly reduce inflammation in animal models of arthritis. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests that this compound could be further explored for developing anti-inflammatory drugs.

Agricultural Applications

Pesticidal Activity

The compound has shown promise as a pesticide. In agricultural research, it was evaluated for its efficacy against common pests such as aphids and whiteflies. Field trials indicated that formulations containing this compound resulted in a 70% reduction in pest populations compared to untreated controls . This positions the compound as a potential eco-friendly alternative to conventional pesticides.

Plant Growth Regulation

Additionally, studies have suggested that this compound may act as a plant growth regulator. Experiments involving the application of this compound on various crops demonstrated enhanced growth rates and improved yield metrics. For instance, treated tomato plants exhibited a 25% increase in fruit yield compared to controls .

Materials Science

Polymer Synthesis

In materials science, this compound has been utilized in the synthesis of novel polymers. Its incorporation into polymer matrices has resulted in materials with enhanced thermal stability and mechanical properties. A recent study reported that polymers synthesized with this compound exhibited a 30% increase in tensile strength compared to traditional polymer formulations .

Nanocomposite Development

Furthermore, the compound's unique structure allows it to be used in developing nanocomposites for electronic applications. Research indicates that incorporating this compound into nanomaterials can improve conductivity and reduce energy loss in electronic devices .

Mechanism of Action

The mechanism of action of N-(4-Acetyl-5-(pyridin-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents at the C-5 position and modifications to the acetyl/amide groups. Key analogues include:

Key Observations :

Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl analogue (IC₅₀ = 4.27 µg/mL) shows enhanced cytotoxicity compared to non-halogenated derivatives, likely due to improved target binding via halogen bonding or increased lipophilicity .

Pyridine vs. Phenyl : Pyridinyl substituents (e.g., pyridin-4-yl or pyridin-3-yl) may improve solubility compared to purely aromatic phenyl groups, though biological data are lacking for the pyridin-4-yl variant .

Crystal Packing : The 4-fluorophenyl derivative forms a three-dimensional network via N–H···O and C–H···O hydrogen bonds, stabilizing the lattice . In contrast, the 3-methoxyphenyl analogue has distinct unit cell parameters (a = 9.5061 Å) but similar hydrogen-bonding patterns .

Biological Activity

N-(4-Acetyl-5-(pyridin-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound that has garnered significant attention due to its promising biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure, featuring a thiadiazole ring fused with an acetamide moiety and a pyridine substituent, contributes to its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C12H14N4O2S

- Molecular Weight : Approximately 270.34 g/mol

The compound's structural features enhance its interactions with biological targets, making it a valuable candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 μg/mL |

| Escherichia coli | 25 μg/mL |

| Bacillus subtilis | 18 μg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, studies have shown that it induces cytotoxic effects comparable to established chemotherapeutics. Key findings include:

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer).

- IC50 Values :

- MCF-7: 10.10 µg/mL

- HepG2: 5.36 µg/mL

Cell cycle analysis indicated that treatment with this compound caused cell cycle arrest at the S and G2/M phases in MCF-7 and HepG2 cells respectively. Additionally, an increase in the Bax/Bcl-2 ratio and caspase 9 levels was observed, indicating the activation of apoptotic pathways .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival and cancer cell proliferation.

- DNA Interference : It may interfere with DNA replication processes in both microbial and cancerous cells.

These interactions contribute to its antimicrobial and anticancer properties .

Case Studies and Comparative Analysis

Comparative studies with similar thiadiazole derivatives have highlighted the enhanced activity of this compound. For instance:

| Compound | IC50 (µg/mL) | Activity Type |

|---|---|---|

| Doxorubicin | 10.00 | Chemotherapeutic |

| N-(4-Acetyl... (this compound) | 5.36 | Anticancer |

| Thiadiazole Derivative A | 12.00 | Antimicrobial |

This table illustrates that N-(4-Acetyl... exhibits superior potency compared to traditional agents in certain contexts .

Q & A

Q. How do intramolecular interactions (e.g., S···O contacts) affect conformational stability?

- Short intramolecular S···O distances (2.682 Å in ) indicate non-covalent interactions that rigidify the thiadiazole ring, influencing molecular geometry and reactivity. Density Functional Theory (DFT) calculations can quantify these interactions’ energy contributions .

Methodological Guidance

Q. What are best practices for validating biological activity assays for thiadiazole derivatives?

Q. How should researchers address disorder in crystal structures of such compounds?

Q. Which statistical methods analyze substituent effects on pharmacological data?

- Multivariate regression or PCA (Principal Component Analysis) correlates substituent parameters (e.g., logP, molar refractivity) with bioactivity. and provide datasets for such comparative analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.